molecular formula C25H22ClF3N2O3 B303883 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303883
M. Wt: 490.9 g/mol
InChI Key: STRWGZAOMREOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It is commonly referred to as CTMPO or CTMP.

Mechanism of Action

The mechanism of action of CTMPO involves its ability to bind to specific targets, such as enzymes and receptors, and inhibit their activity. For example, CTMPO has been shown to bind to the allosteric site of the adenosine A1 receptor, leading to a decrease in its activity. Similarly, CTMPO has been shown to inhibit the activity of DPP-4, an enzyme involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTMPO are dependent on its specific target and the concentration used. Inhibition of the adenosine A1 receptor has been shown to lead to a decrease in heart rate and blood pressure, as well as an increase in insulin secretion. Inhibition of DPP-4 has been shown to increase insulin secretion and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

One advantage of CTMPO is its specificity for certain targets, which allows for the study of specific physiological and biochemical processes. However, one limitation of CTMPO is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

For research involving CTMPO include the development of more efficient synthesis methods, as well as the identification of new targets for its activity. Additionally, further studies on the physiological and biochemical effects of CTMPO are needed to fully understand its potential applications in various research fields.

Synthesis Methods

The synthesis of CTMPO involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then converted to 2-chloro-5-(trifluoromethyl)phenyl isocyanate. The isocyanate is then reacted with 2-methoxyphenylacetic acid to form the final product, CTMPO.

Scientific Research Applications

CTMPO has been used in various scientific research applications, including drug discovery and development, as well as in the study of various physiological and biochemical processes. It has shown potential as an inhibitor of various enzymes and receptors, such as the adenosine A1 receptor and the enzyme dipeptidyl peptidase-4 (DPP-4).

properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H22ClF3N2O3

Molecular Weight

490.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H22ClF3N2O3/c1-13-21(24(33)31-18-12-14(25(27,28)29)10-11-16(18)26)22(15-6-3-4-9-20(15)34-2)23-17(30-13)7-5-8-19(23)32/h3-4,6,9-12,22,30H,5,7-8H2,1-2H3,(H,31,33)

InChI Key

STRWGZAOMREOPD-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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